Structural Deviation from the Clinical Oxazolidinone Pharmacophore: The C4-Methylidene vs. C5-Acetamidomethyl Distinction
CAS 653601-42-4 is structurally defined by a 4-methylidene substituent on the oxazolidin-2-one ring, whereas all approved oxazolidinone antibiotics (linezolid, tedizolid, contezolid) require a C5-(S)-acetamidomethyl group for ribosomal binding [1]. This single positional and functional-group difference fundamentally alters the compound's interaction potential: the C4-methylidene is an electrophilic Michael acceptor capable of covalent adduct formation, while the C5-acetamidomethyl in clinical agents serves as a hydrogen-bonding recognition element for the 50S ribosomal peptidyl transferase center [1]. The target compound further differs by bearing the substituted-phenyl attachment at N3 via an ethylene spacer, whereas clinical oxazolidinones attach the aryl ring at the opposite (C5) end of the ring with an amide-linked side chain [1].
| Evidence Dimension | Pharmacophoric substitution pattern on the oxazolidin-2-one core |
|---|---|
| Target Compound Data | C4-methylidene (=CH₂); N3-(3,4-dimethoxyphenethyl); C5-unsubstituted (ring CH₂) |
| Comparator Or Baseline | Linezolid: C5-(S)-acetamidomethyl; N3-(3-fluoro-4-morpholinophenyl); C4-unsubstituted. Tedizolid: C5-(S)-hydroxymethyl with phosphate prodrug; N3-aryl with triazole; C4-unsubstituted. |
| Quantified Difference | Complete pharmacophoric mismatch: no shared substitution topology at any ring position relevant to antibacterial target engagement. |
| Conditions | Structural analysis based on published chemical structures and oxazolidinone SAR literature; no experimental binding or activity data available for the target compound. |
Why This Matters
A compound lacking both the C5-acetamidomethyl and the N3-aryl pharmacophore cannot be assumed to possess antibacterial ribosomal activity; screening for alternative targets or use as a chemical probe for non-antibacterial applications (e.g., covalent modification, cytotoxicity) is the scientifically appropriate approach.
- [1] Shaw, K.J. & Barbachyn, M.R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241(1), 48-70. View Source
